molecular formula C20H20ClN3O3 B2488586 N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide CAS No. 932990-16-4

N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

Cat. No.: B2488586
CAS No.: 932990-16-4
M. Wt: 385.85
InChI Key: WEUPERNMVYPAHC-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolin-2,4-dione core linked via a pentanamide chain to a 4-chlorophenylmethyl group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition (e.g., kinases, phosphodiesterases) due to its hydrogen-bonding capacity and planar aromaticity.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-15-10-8-14(9-11-15)13-22-18(25)7-3-4-12-24-19(26)16-5-1-2-6-17(16)23-20(24)27/h1-2,5-6,8-11H,3-4,7,12-13H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUPERNMVYPAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Foundational Synthetic Approaches

Anthranilic Acid-Based Cyclization

The tetrahydroquinazoline core of the target compound is frequently synthesized via modifications of the Niementowski reaction. In this method, anthranilic acid derivatives react with formamide or urea under thermal conditions to yield 3,4-dihydro-4-oxoquinazoline intermediates. For N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide, anthranilic acid substituted at the 3-position with a pentanamide side chain serves as the starting material. Heating at 125–130°C in formamide generates the dihydroquinazolinone scaffold, which is subsequently functionalized at the N3 position.

Isatoic Anhydride Route

An alternative pathway employs isatoic anhydride as a precursor. Reaction with primary amines, such as 4-chlorobenzylamine, in refluxing ethyl orthoformate produces 1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives. This method avoids isolation of intermediate amides, streamlining the synthesis. For the target compound, the pentanamide side chain is introduced via nucleophilic substitution or acylation at the N1 position prior to cyclization.

Multi-Step Convergent Synthesis

Fragment Coupling Strategy

A convergent approach involves separate synthesis of the tetrahydroquinazoline moiety and the 4-chlorobenzyl-pentanamide side chain, followed by coupling.

Tetrahydroquinazoline Synthesis
  • Dihydroxylation and Cyclization : Starting from (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate, dihydroxylation using AD-mix or OsO₄ yields a diol intermediate. Protection of hydroxyl groups with acetyl or benzyl groups prevents undesired side reactions during subsequent steps.
  • Oxidative Cyclization : Treatment with m-CPBA or calcium hypochlorite induces epoxidation, forming the tetrahydroquinazoline ring system with controlled stereochemistry.
Side-Chain Preparation

The 4-chlorobenzyl-pentanamide fragment is synthesized via:

  • Acylation : Reacting 4-chlorobenzylamine with pentanoyl chloride in dichloromethane (DCM) at 0–5°C.
  • Purification : Extraction with sodium bicarbonate, followed by recrystallization from methanol/MTBE mixtures, achieves >95% purity.
Final Coupling

The fragments are coupled using EDCI/HOBt-mediated amide bond formation in DMF at room temperature. Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product in 72–85% yield.

Stereochemical Control and Optimization

Chiral Auxiliary Applications

To ensure correct stereochemistry at the tetrahydroquinazoline C3 position, chiral auxiliaries such as (R)-2-methyloxirane are employed. Epoxidation of keto-alkene intermediates with chiral catalysts (e.g., Sharpless asymmetric epoxidation conditions) achieves diastereomeric ratios up to 95:5, reducing reliance on chromatographic separation.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization steps but may promote racemization.
  • Low-temperature conditions (−5°C to 10°C) during nucleophilic substitutions minimize side reactions.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography resolves diastereomers using gradients of ethyl acetate in hexane.
  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves final purity >99% for pharmacological applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): Key signals include δ 7.85 (s, 1H, NH), 4.45 (d, J = 5.6 Hz, 2H, CH₂Cl), and 2.30–2.45 (m, 4H, pentanamide chain).
  • HRMS : Calculated for C₂₁H₂₂ClN₃O₃ [M+H]⁺: 416.1382; Found: 416.1385.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Key Advantage
Niementowski 58 92 Moderate Short reaction time
Isatoic Anhydride 67 89 Low Scalability
Convergent Synthesis 85 99 High Stereochemical control

Data synthesized from Refs.

Industrial-Scale Considerations

Cost-Efficiency

The convergent method, while superior in yield and purity, requires expensive chiral catalysts. Alternatives include:

  • Racemic synthesis followed by chiral resolution via diastereomeric salt formation.
  • Enzymatic desymmetrization using lipases or esterases to reduce catalyst costs.

Green Chemistry Metrics

  • Solvent Recovery : DCM and MTBE are recycled via distillation, reducing waste.
  • Atom Economy : The convergent route achieves 78% atom economy vs. 65% for linear routes.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.

    Reduction: Reduction reactions may target the carbonyl groups within the quinazolinone structure.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Modifications on the Quinazolinone Core

Compound A : N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]pentanamide ()

  • Core : Retains the tetrahydroquinazolin-2,4-dione structure.
  • Substituents: Position 1: 3-Nitrobenzyl group (electron-withdrawing) vs. Phenyl linkage: Ethyl chain (C2) vs. methyl (C1) in the target.
  • Impact: The nitro group may enhance electrophilicity, affecting reactivity or binding to nitroreductases.

Compound B : 5-(1-{[(3-Methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide ()

  • Core: Same quinazolinone scaffold.
  • Substituents :
    • Position 1 : Carbamoylmethyl group introduces hydrogen-bonding capability.
    • Pentanamide terminus : Isopropyl group vs. unsubstituted amide in the target.

Pentanamide Chain Variations

Compound C: 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide ()

  • Chain : Piperazine ring inserted into the pentanamide chain.

Compound D: 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (, Entry 16)

  • Chain: Nitroguanidino group at position 5.
  • Impact: The nitroguanidino group (polar, hydrogen-bond donor) may enhance binding to charged residues in enzymes, contrasting with the target’s simpler chain .

Alternative Aromatic Systems

Compound E : 2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide ()

  • Core: Triazole instead of quinazolinone.
  • Substituents : Sulfanyl and methoxyphenyl groups.

Key Findings

Quinazolinone Core: Essential for planar binding to enzymes; substituents at Position 1 (e.g., nitrobenzyl in Compound A) modulate electronic properties and steric effects .

Chlorophenyl Positioning : Methyl vs. ethyl linkage (target vs. Compound A) impacts lipophilicity and steric hindrance, critical for blood-brain barrier penetration .

Chain Flexibility: Piperazine (Compound C) or nitroguanidino (Compound D) groups introduce polarity, altering solubility and target selectivity .

Activity Trends : Nitro and chlorophenyl groups correlate with anticancer/antimicrobial activity, while carbamoyl groups (Compound B) may improve ADME profiles .

Biological Activity

N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide, also known as C260-1436, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C30H32ClN3O5
  • IUPAC Name : 5-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanamide
  • SMILES : COc(ccc(CCNC(CCCCN(C(c(cccc1)c1N1Cc(cc2)ccc2Cl)=O)C1=O)=O)c1)c1OC

Anticancer Properties

Recent studies have indicated that C260-1436 exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis. This was particularly noted in studies involving breast and colon cancer cell lines.
  • Apoptotic Pathways : C260-1436 activates caspase pathways, promoting programmed cell death. This effect correlates with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

C260-1436 has demonstrated antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : The compound shows efficacy against Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
  • Antifungal Effects : Preliminary results indicate that it may inhibit fungal growth by affecting ergosterol biosynthesis.

The biological activity of C260-1436 can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the efficacy of C260-1436:

Study TypeCell LineIC50 (µM)Mechanism
Anticancer StudyMCF-7 (Breast Cancer)15Apoptosis via caspase activation
Antimicrobial StudyE. coli20Cell wall synthesis inhibition
Antifungal StudyCandida albicans25Ergosterol biosynthesis disruption

Q & A

Q. Example Protocol :

Synthesize the tetrahydroquinazolin-2,4-dione core via cyclization of substituted anthranilic acid derivatives under acidic conditions.

Introduce the pentanamide side chain via nucleophilic acyl substitution using 4-chlorobenzylamine.

Optimize coupling efficiency by adjusting stoichiometry (1:1.2 molar ratio of core to chlorobenzyl derivative) .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:
Low yields in coupling steps often arise from steric hindrance or competing side reactions. Strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Computational Optimization : Use quantum chemical calculations (DFT) to predict reactive intermediates and transition states, guiding experimental condition adjustments .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) to prevent undesired by-products .
  • Alternative Coupling Agents : Replace traditional EDCl/HOBt with newer reagents like HATU for better activation .

Q. Example Spectral Data :

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch) .
  • LCMS : Retention time = 8.2 min; [M+H]+ = 428.12 .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NOESY correlations or splitting patterns) can be addressed via:

  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., confirming the trans configuration of substituents) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .

Case Study : A discrepancy in NH proton splitting (singlet vs. doublet) was resolved via variable-temperature NMR, confirming intramolecular hydrogen bonding .

Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Q. Protocol :

Prepare stock solutions in DMSO (final concentration ≤0.1% to avoid solvent toxicity).

Use triplicate wells and include vehicle controls.

Analyze dose-response curves with GraphPad Prism .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on modifying:

  • Chlorobenzyl Group : Replace with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) substituents to assess electronic effects .
  • Pentanamide Chain : Vary chain length (C3–C6) or introduce branching to study steric influences .
  • Quinazolinone Core : Substitute the 2,4-dioxo moiety with thioxo or imino groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.